molecular formula C9H11NO2 B13003528 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone

Cat. No.: B13003528
M. Wt: 165.19 g/mol
InChI Key: FRSWAMXVFLECOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone typically involves a multi-step process. One common method starts with the alkylation of a pyridyl-alcohol derivative, followed by the hydrolysis of the resulting acetal . The reaction conditions often involve the use of iodohexane for O-alkylation and subsequent hydrolysis under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its structural similarity to other bioactive pyridine derivatives suggests it may interact with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-methoxy-6-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3

InChI Key

FRSWAMXVFLECOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)C(=O)C

Origin of Product

United States

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